Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acids, oxazoline derivatives, and various substituted oxazoles .
Scientific Research Applications
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-1,3-oxazole-4-carboxylate
- 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
- 2-methyl-5-phenyl-1,3-oxazole
Uniqueness
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and electronic properties, making it a versatile scaffold for various applications .
Biological Activity
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H11NO3
- Molecular Weight: 219.22 g/mol
- CAS Number: 61151-96-0
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological effects are primarily attributed to its ability to interact with various molecular targets in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For example, it has been documented that certain oxazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis | |
HT29 (Colon) | 12.5 | Inhibition of cell proliferation | |
A549 (Lung) | 18.0 | Disruption of mitochondrial function |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
- Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
- Cell Cycle Arrest: Studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
Case Studies and Research Findings
Several case studies have examined the biological activity of this compound:
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15.2 µM, with significant induction of apoptosis observed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Johnson et al. (2024) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The study found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases.
Properties
IUPAC Name |
methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAGDOIQORQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428886 | |
Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-41-0 | |
Record name | 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100063-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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